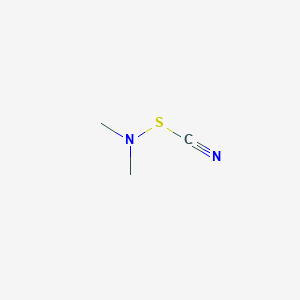

Dimethylazanyl thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

926-68-1 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

dimethylamino thiocyanate |

InChI |

InChI=1S/C3H6N2S/c1-5(2)6-3-4/h1-2H3 |

InChI Key |

LEZSSELPWDYOHM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)SC#N |

Origin of Product |

United States |

Nomenclature and Isomeric Considerations of Dimethylazanyl Thiocyanate

Systematic IUPAC Naming Conventions

The systematic naming of this ionic compound according to the International Union of Pure and Applied Chemistry (IUPAC) follows the conventions for salts. The name of the cation is stated first, followed by the name of the anion.

The cation, [(CH₃)₂NH₂]⁺, is a secondary ammonium (B1175870) ion. According to IUPAC nomenclature, salts of amines are named by replacing the "-amine" suffix with "-ammonium" or by using the systematic name "azanium" for the NH₄⁺ parent, with substituents named accordingly. libretexts.orglibretexts.orgiitk.ac.inyoutube.comwikipedia.org Therefore, the cation can be named as dimethylammonium or systematically as N,N-dimethylazanium .

The anion, [SCN]⁻, is known as thiocyanate (B1210189) . wikipedia.orgnih.govchemspider.comnih.gov It is a pseudohalide, analogous to the cyanate (B1221674) ion where the oxygen atom is replaced by a sulfur atom. wikipedia.org The negative charge is delocalized across the sulfur and nitrogen atoms, as depicted by its resonance structures. wikipedia.org

Combining the names of the cation and anion, the systematic IUPAC name for the compound is dimethylammonium thiocyanate . An alternative, more systematic name is N,N-dimethylazanium thiocyanate . The term "Dimethylazanyl thiocyanate," as used in the subject, is not a standard systematic name but rather a descriptive one that points to the dimethylamine-derived cation.

Table 1: IUPAC Nomenclature and Synonyms

| Component | Systematic IUPAC Name | Other Names/Synonyms |

|---|---|---|

| Cation | Dimethylammonium | Dimethylazanium wikipedia.org |

| Anion | Thiocyanate | Rhodanide, Sulfocyanate wikipedia.orgymdb.ca |

| Compound | Dimethylammonium thiocyanate | N,N-Dimethylazanium thiocyanate |

Positional Isomerism and Related Structural Analogs

Positional isomerism in dimethylammonium thiocyanate can be considered by examining other stable arrangements of the atoms in its molecular formula, C₃H₈N₂S. This exploration leads to several covalent molecules that are structural isomers of the ionic salt.

Positional Isomers:

Several neutral molecules share the same molecular formula as dimethylammonium thiocyanate. These are true positional isomers, where the atoms are connected in different orders. Notable examples include:

N,N'-Dimethylthiourea: In this isomer, the atoms form a thiourea (B124793) backbone with a methyl group attached to each nitrogen atom. Its IUPAC name is 1,3-dimethylthiourea. nih.gov

Ethylthiourea: This isomer consists of a thiourea structure with an ethyl group attached to one of the nitrogen atoms. Its IUPAC name is N-ethylthiourea. ebi.ac.uk

Table 2: Positional Isomers of Dimethylammonium Thiocyanate (C₃H₈N₂S)

| Isomer Name | IUPAC Name | Molecular Structure |

|---|---|---|

| N,N'-Dimethylthiourea | 1,3-dimethylthiourea nih.gov | CNC(=S)NC |

| Ethylthiourea | N-ethylthiourea ebi.ac.uk | CCNC(=S)N |

Structural Analogs:

Structural analogs are compounds with similar structural features. For dimethylammonium thiocyanate, analogs can be considered for both the cation and the anion.

Analogs of the Dimethylammonium Cation: The dimethylammonium cation is part of a larger family of substituted ammonium ions. wikipedia.org Analogs can be formed by altering the alkyl substituents on the nitrogen atom. For example, replacing the methyl groups with other alkyl groups results in homologous cations like diethylammonium (B1227033) or dipropylammonium. Quaternary ammonium analogs, such as tetramethylammonium, are also structurally related. beilstein-journals.orgbiosynth.com Furthermore, other divalent cations could be considered as structural analogs in different chemical contexts. iaea.org

Analogs of the Thiocyanate Anion: The thiocyanate anion is part of the pseudohalide group, which includes ions like cyanate ([OCN]⁻), cyanide ([CN]⁻), and azide (B81097) ([N₃]⁻). These ions share similarities in their reactions with halide ions. wikipedia.org In the context of coordination chemistry and materials science, thiocyanate-based frameworks are considered analogs to the well-studied Prussian Blue cyanide frameworks. rsc.orgnih.govresearchgate.net These materials often exhibit interesting structural and physical properties. bohrium.com

Spectroscopic Characterization of Dimethylazanyl Thiocyanate

Vibrational Spectroscopy (IR and Raman) of the Thiocyanate (B1210189) Moiety

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the structural features of molecules. photothermal.comrsc.org IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in bonds with a changing dipole moment. photothermal.comksu.edu.sa Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrations that cause a change in the molecular polarizability. photothermal.comksu.edu.sa These two methods are often complementary. ksu.edu.sa

Analysis of SCN Vibrational Modes

The thiocyanate (SCN⁻) group exhibits characteristic vibrational modes that are sensitive to its chemical environment and bonding. bdu.ac.in The most prominent of these is the C≡N stretching vibration, which typically appears in the spectral region of 2000-2200 cm⁻¹. researchgate.net The exact frequency of this band can indicate whether the thiocyanate is free, or coordinated to another atom, and through which atom (N-bonded isothiocyanate or S-bonded thiocyanate). researchgate.netrsc.org For instance, N-bonded complexes generally show C≡N stretching frequencies near 2060 cm⁻¹, while S-bonded complexes are observed closer to or above 2100 cm⁻¹. researchgate.net Another key vibration is the C-S stretch, which is typically found at lower frequencies. westmont.edu

Conformational Analysis via Vibrational Signatures

Detailed analysis of the vibrational spectra can, in principle, provide insights into the conformational isomers of dimethylazanyl thiocyanate. Different spatial arrangements of the dimethylazanyl group relative to the thiocyanate moiety would likely result in distinct vibrational frequencies and intensities, particularly for the skeletal modes and the vibrations involving the N-N and N-C bonds. However, without experimental or calculated spectra for this compound, a conformational analysis is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of chemical compounds by probing the magnetic properties of atomic nuclei. researchgate.net

¹³C NMR Chemical Shift and Structural Elucidation

¹³C NMR spectroscopy would reveal the number of unique carbon environments in this compound. One would anticipate two distinct signals: one for the carbon atoms of the methyl groups and another for the carbon atom of the thiocyanate group. The chemical shift of the thiocyanate carbon is particularly informative and can further help to distinguish between isothiocyanate and thiocyanate isomers.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and elemental composition. nih.govnih.gov High-resolution mass spectrometry of this compound would provide a precise mass measurement, which could be used to confirm its molecular formula (C₃H₆N₂S). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, as characteristic fragments would be expected to form from the cleavage of the N-N, N-C, and C-S bonds. scispace.com Tandem mass spectrometry (MS/MS) could be employed to further analyze these fragment ions and piece together the molecular structure. nih.govresearchgate.netresearchgate.net

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

The electronic absorption characteristics of this compound, also known as N,N-dimethylthiocarbamoyl thiocyanate, are not extensively documented in publicly available scientific literature. Direct experimental UV-Vis spectra, including specific absorption maxima (λmax) and molar absorptivity (ε) values, for the isolated compound are not readily found.

However, based on the structural motifs present in the molecule—namely the thiocarbonyl group (C=S) and the thiocyanate group (-SCN) attached to a dimethylamino group—one can infer the types of electronic transitions that would likely be observed. The electronic spectrum would be expected to be characterized by transitions involving non-bonding (n) and pi (π) electrons.

The primary electronic transitions anticipated for this compound are:

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (lone pair) to an antibonding π* orbital. The lone pairs on the nitrogen and sulfur atoms would be the origin of these electrons. The thiocarbonyl group (C=S) is a known chromophore that exhibits n → π* transitions. These transitions are typically of lower intensity.

π → π* transitions: These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The C=S double bond and the C≡N triple bond of the thiocyanate group constitute the π systems. These transitions are generally more intense than n → π* transitions. libretexts.org

The dimethylamino group, acting as an auxochrome, would be expected to influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift to longer wavelengths.

It is important to note that thiocarbamoyl thiocyanates are reported to be unstable intermediates. acs.orgacs.org Research indicates that these compounds can readily rearrange to form the more stable thiocarbamoyl isothiocyanates, particularly upon heating. acs.org This inherent instability may contribute to the scarcity of detailed spectroscopic studies on the isolated thiocyanate isomer. Computational studies have been employed to calculate the activation barriers for such rearrangements, suggesting that while some derivatives might be detectable or even isolable under specific conditions, they are generally transient. acs.orgacs.org

Due to the lack of specific experimental data in the surveyed literature, a data table for the electronic absorption of this compound cannot be provided at this time. Further experimental investigation would be necessary to fully characterize its UV-Vis spectroscopic properties.

Theoretical and Computational Studies of Dimethylazanyl Thiocyanate

Quantum Chemical Methods in Molecular Structure Prediction

Quantum chemical methods are a cornerstone of modern chemistry, enabling the prediction of molecular properties by solving the electronic Schrödinger equation. wikipedia.org These ab initio ("from first principles") methods use only physical constants, atomic numbers, and the positions of atoms as input, avoiding empirical parameters. wikipedia.org They are instrumental in predicting molecular structures, energies, and other properties before a compound is ever synthesized. wikipedia.orgcnr.it The process typically involves an iterative geometry optimization, where the energy of an initial molecular structure is calculated, and then the atomic coordinates are systematically adjusted to find a new geometry with a lower energy until a minimum on the potential energy surface is located. mdpi.comqcware.com

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of computational cost and accuracy. scirp.orgrsc.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. wlu.ca This approach has been successfully applied to investigate various thiocyanate-containing systems. scirp.orgnih.gov

For instance, DFT calculations using the B3LYP functional have been employed to model the geometry, vibrational frequencies, and electronic spectra of mercury(II) thiocyanate (B1210189) complexes in solution. nih.gov Similarly, studies on copper thiocyanate (CuSCN) have used DFT to characterize its electronic band structure and surface properties, highlighting its potential as a semiconductor material. mdpi.comnih.gov In the context of Dimethylazanyl thiocyanate, DFT would be used to calculate its optimal geometry, predict its infrared spectrum, and analyze its thermodynamic stability. Calculations on related molecules show that DFT methods, when combined with appropriate basis sets like 6-311+G(d,p), can accurately model molecular structures and vibrational modes. wlu.canih.gov

While DFT is widely used, traditional ab initio methods based on the wavefunction are crucial for achieving high accuracy, especially for systems where electron correlation is important. wikipedia.orgmpg.de

Hartree-Fock (HF): This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced methods but neglects electron correlation, which can lead to inaccuracies in energy and property predictions. mdpi.com

Møller-Plesset Perturbation Theory (MP2): MP2 is a common method that improves upon Hartree-Fock by adding electron correlation effects through perturbation theory. It offers a significant increase in accuracy over HF for a moderate increase in computational cost. conicet.gov.ar For example, MP2 calculations have been used alongside DFT to investigate the potential energy surface of trichloromethyl thiocyanate, with MP2 predicting higher rotational energy barriers compared to the B3LYP functional. conicet.gov.ar

Coupled Cluster (CC) Theory: Coupled Cluster methods, such as CCSD and CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies and molecular properties. mpg.deconicet.gov.ar These methods are computationally demanding but provide benchmark results against which other methods are often compared. rsc.org In a study of CCl3SCN, CCSD and CCSD(T) were used to compute a highly accurate molecular structure, providing reliable data for comparison with experimental and other theoretical results. conicet.gov.ar

Molecular Geometry Optimization and Conformer Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface, representing a stable structure. qcware.comdiva-portal.org This is achieved using gradient-based algorithms that systematically adjust atomic positions to minimize the forces on the atoms. qcware.com For a flexible molecule like this compound, this process is also crucial for identifying different conformers (isomers that differ by rotation around single bonds) and determining their relative energies.

The optimization procedure begins with an initial guess of the molecular geometry. Quantum chemical methods like DFT or MP2 are then used to calculate the energy and the gradient (the first derivative of energy with respect to atomic positions) for this geometry. The algorithm takes a step in the direction of the negative gradient to a new geometry, and the process is repeated until the energy converges to a minimum. mdpi.com

A theoretical study on the related molecule trichloromethyl thiocyanate (CCl3SCN) illustrates this process. Researchers used both DFT (B3LYP) and MP2 methods to scan the potential energy surface corresponding to the rotation around the C-S bond. conicet.gov.ar This analysis revealed the most stable conformer and the energy barriers between different orientations. A similar analysis for this compound would be essential to understand its three-dimensional shape and flexibility.

The table below shows a comparison of key geometrical parameters for methyl thiocyanate (CH3SCN) and trichloromethyl thiocyanate (CCl3SCN), optimized at different levels of theory. Such data provides a reference for what might be expected for this compound.

| Parameter | Molecule | B3LYP | MP2 | CCSD |

| C≡N Bond Length (Å) | CCl3SCN | 1.156 | 1.183 | 1.155 |

| S-C(N) Bond Length (Å) | CCl3SCN | 1.691 | 1.685 | 1.694 |

| C-S Bond Length (Å) | CCl3SCN | 1.838 | 1.810 | 1.829 |

| ∠S-C-N Angle (˚) | CCl3SCN | 179.0 | 179.3 | 179.1 |

Data sourced from a computational study on Trichloromethyl Thiocyanate. conicet.gov.ar

Vibrational Frequency Calculations and Spectroscopic Assignment Support

Computational vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. After a geometry optimization confirms a structure as a true energy minimum (characterized by the absence of imaginary frequencies), the second derivatives of the energy are calculated to determine the harmonic vibrational frequencies. conicet.gov.ar These calculated frequencies and their corresponding intensities can be compared with experimental spectra to confirm the structure of a synthesized compound and to assign specific absorption bands to particular molecular motions (e.g., stretches, bends, torsions).

For thiocyanates, the C≡N stretching mode is a particularly strong and characteristic feature in IR spectra. nih.gov Theoretical calculations can predict the frequency of this vibration with high accuracy. Studies on methyl thiocyanate (MeSCN) in various solvents have used computational methods to understand how interactions like hydrogen bonding shift the C≡N vibrational frequency. nih.gov For example, σ-type hydrogen bonding was found to cause a blue-shift (increase in frequency), while π-type interactions led to a red-shift (decrease in frequency). nih.gov

The table below presents calculated vibrational frequencies for the C≡N stretch in MeSCN, demonstrating the utility of these methods.

| Method/Environment | Calculated ν(C≡N) (cm⁻¹) | Shift (Δω) (cm⁻¹) |

| Gas Phase (Reference) | 2163.3 | 0.0 |

| π-type H-bond Complex | 2155.1 | -8.2 |

| σ-type H-bond Complex | 2170.6 | +7.3 |

Data adapted from a study on Methyl Thiocyanate. nih.gov

For this compound, such calculations would be vital for predicting its IR spectrum, aiding in its potential future identification and characterization.

Electronic Structure Analysis and Frontier Molecular Orbitals

Electronic structure analysis delves into how electrons are distributed within a molecule and the nature of its molecular orbitals. Central to this is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgunesp.br The energies and spatial distributions of these orbitals are critical for understanding a molecule's reactivity, electronic transitions, and optical properties. libretexts.orgrsc.org The HOMO acts as the primary electron donor in reactions, while the LUMO acts as the electron acceptor. unesp.br

The electronic properties of thiocyanate-based materials have been extensively studied. In copper thiocyanate, DFT calculations have shown that the valence band (related to the HOMO) is dominated by contributions from Cu-3d and S-3p orbitals, while the conduction band (related to the LUMO) involves SCN π* orbitals. mdpi.comrsc.org Introducing substituents or ligands can tune the electronic structure and the HOMO-LUMO gap. rsc.orgmdpi.com

For this compound, a computational analysis would reveal the energies of its HOMO and LUMO. The HOMO would likely be localized on the more electron-rich parts of the molecule, such as the dimethylazanyl group and the sulfur atom, while the LUMO would likely be centered on the antibonding π* orbital of the thiocyanate group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation. mdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an essential tool for mapping out the reaction mechanisms of chemical transformations. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a proposed reaction pathway can be constructed. mdpi.com This allows chemists to understand the feasibility of a reaction, predict the structure of the transition state, and calculate the activation energy, which governs the reaction rate.

While specific reaction mechanisms involving this compound are not documented, computational methods could be readily applied to study its potential reactions. For example, its role in nucleophilic substitution, cycloaddition reactions, or its thermal decomposition could be investigated. The process would involve:

Proposing a pathway: Identifying the reactants, products, and plausible intermediate steps.

Locating stationary points: Performing geometry optimizations to find the structures of all reactants, intermediates, and products.

Finding transition states: Using specialized algorithms to locate the transition state structure that connects two minima (e.g., reactant and product).

Calculating energies: Determining the relative energies of all species on the reaction pathway to map out the potential energy surface and find the rate-determining step.

This approach provides invaluable, atom-level detail about how chemical bonds are broken and formed throughout a reaction. unesp.br

Computational Prediction of Spectroscopic Properties

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing profound insights into molecular structure, reactivity, and properties. nih.gov Among its most powerful applications is the prediction of spectroscopic data, which allows for a direct comparison between theoretical models and experimental observations. ethz.ch Methods based on Density Functional Theory (DFT) have proven particularly effective for investigating the atomic and electronic structures of molecules. arxiv.org For a molecule like this compound, computational methods can predict its vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra, aiding in its characterization and the understanding of its electronic structure. nih.gov While specific computational studies on this compound are not extensively documented, the principles of spectroscopic prediction can be thoroughly examined using established methodologies and data from analogous compounds.

The theoretical prediction of vibrational spectra relies on calculating the second derivatives of the energy with respect to the cartesian coordinates of the atoms, which forms a matrix known as the Hessian. uni-rostock.de This analysis is valid for structures that have been optimized at the same level of theory, where the first derivatives of energy are zero. uni-rostock.de Diagonalizing the mass-weighted Hessian matrix yields vibrational frequencies and the corresponding normal modes. uni-rostock.de These calculations can provide frequencies and intensities for both Infrared (IR) and Raman spectra, offering a detailed vibrational fingerprint of the molecule.

For this compound, ((CH₃)₂N-SCN), several key vibrational modes would be of interest. The most characteristic is the thiocyanate (SCN) group's C≡N stretching vibration, which is a strong and well-defined peak in the IR spectrum. rsc.org Studies on related molecules like methyl thiocyanate (MeSCN) show this band appears in a relatively uncongested spectral region. rsc.org Other important vibrations include the C-S stretch, the N-C stretches of the dimethylamino group, and various modes associated with the methyl (CH₃) groups, such as symmetric and asymmetric stretching, bending, and rocking vibrations. ias.ac.in Computational models, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are well-suited for calculating these frequencies. nih.govnih.govacs.org

Below is an interactive table presenting illustrative predicted vibrational frequencies for this compound, based on known frequency ranges for its constituent functional groups from computational studies on analogous molecules.

Table 1: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C-H Asymmetric Stretch | -CH₃ | 2950 - 3050 | Medium | Medium |

| C-H Symmetric Stretch | -CH₃ | 2850 - 2950 | Medium | Medium |

| C≡N Stretch | -SCN | 2130 - 2170 | Strong | Strong |

| C-H Asymmetric Bend | -CH₃ | 1440 - 1470 | Medium | Medium |

| C-H Symmetric Bend (Umbrella) | -CH₃ | 1360 - 1390 | Medium | Weak |

| N-C Stretch | (CH₃)₂N- | 1000 - 1250 | Strong | Medium |

| C-S Stretch | -SCN | 680 - 780 | Weak-Medium | Strong |

Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for structure elucidation, and its parameters can be calculated computationally. embl-hamburg.deorganicchemistrydata.org Theoretical methods compute the magnetic shielding tensor for each nucleus in the molecule. faccts.de The final chemical shift (δ) is then typically calculated by comparing the isotropic shielding value of the nucleus of interest (σ_calc) to that of a reference compound, such as Tetramethylsilane (TMS), calculated at the same level of theory (δ_calc = σ_ref - σ_calc). faccts.dereadthedocs.io

The accuracy of predicted NMR shifts is highly dependent on the chosen computational method, including the functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.gov For this compound, one would expect a single ¹H NMR signal for the two equivalent methyl groups and three distinct signals in the ¹³C NMR spectrum corresponding to the methyl carbons, the nitrogen-bound carbon, and the thiocyanate carbon.

The following interactive table provides illustrative predicted NMR chemical shifts for this compound based on typical values for the involved functional groups.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Group | Predicted Chemical Shift (δ) | Notes |

|---|---|---|---|

| ¹H | -CH₃ | 2.8 - 3.2 | Protons on carbons attached to nitrogen. |

| ¹³C | -CH₃ | 35 - 45 | Methyl carbons attached to nitrogen. |

| ¹³C | -SCN | 110 - 120 | Thiocyanate carbon chemical shifts are characteristic. |

These computational predictions, when correlated with experimental data, provide a powerful framework for confirming molecular structures and understanding spectroscopic features in detail. nih.gov

Mechanistic Investigations of Dimethylazanyl Thiocyanate Reactions

Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics provides insight into the rates and mechanisms of chemical transformations involving tris(dimethylamino)sulfonium thiocyanate (B1210189). Research has demonstrated its utility in nucleophilic substitution reactions, with specific kinetic parameters being recorded.

One documented application is the reaction of tris(dimethylamino)sulfonium thiocyanate with 1-bromohexane (B126081) to produce n-hexyl thiocyanate. google.com This reaction proceeds via a nucleophilic attack of the thiocyanate anion on the alkyl halide. The progress of this conversion has been measured, with a key kinetic data point being its half-time. google.com

Detailed Research Findings:

In a specific example, the reaction between tris(dimethylamino)sulfonium thiocyanate and 1-bromohexane was observed to have a half-time of 540 minutes, indicating a moderate reaction rate under the specified conditions. google.com

The thiocyanate ion is known to have a catalytic effect in certain redox reactions, such as the oxidation of Methylene Blue by bromate, where it significantly accelerates the reaction rate. nih.gov A kinetic-spectrophotometric method based on this principle allows for the determination of trace amounts of thiocyanate. nih.gov

In the context of nucleophilic substitution at a sulfinyl sulfur center, the reactivity of the thiocyanate ion is considerably greater than that of the chloride ion. acs.org

Thermodynamic considerations are crucial in reactions like the regioselective ring-opening of epoxides by ammonium (B1175870) thiocyanate. acs.org The mechanism involves the formation of a complex between a catalyst and NH₄SCN, followed by the release of the SCN⁻ nucleophile. acs.org The pKa of catalysts used in related reactions, a key thermodynamic parameter, can influence reaction efficiency. mdpi.com

Interactive Data Table: Kinetic Data for Thiocyanation

| Reactant 1 | Reactant 2 | Product | Reaction Half-Time (t₁/₂) | Source |

| Tris(dimethylamino)sulfonium thiocyanate | 1-Bromohexane | n-Hexyl Thiocyanate | 540 minutes | google.com |

Electrochemical Behavior and Oxidation Mechanisms

The electrochemical properties of thiocyanates, including tris(dimethylamino)sulfonium thiocyanate, are defined by their oxidation potential and behavior at electrode surfaces. Electrochemical methods can be used to initiate reactions and functionalize molecules.

The thiocyanate anion can be electrochemically oxidized. researchgate.net This process is relevant in industrial applications such as the processing of gold-bearing ores. researchgate.net More refined synthetic applications involve the electrochemical introduction of thiocyanate groups into organic molecules. bris.ac.uk For instance, benzylic C(sp³)–H bonds can be converted to C-SCN bonds through electrochemical oxidation. bris.ac.uk

Detailed Research Findings:

Mechanistic studies propose that the transformation can be initiated by the anodic oxidation of a substrate to form a highly electrophilic radical cation. beilstein-journals.org This intermediate can then undergo further reactions, including coupling with the thiocyanate anion. beilstein-journals.org

The electrochemical fluorination of certain substrates has been studied in electrolyte solutions containing Et₃N•5HF, with cyclic voltammetry being used to examine the electrochemical properties of the system. bris.ac.uk

Paired electrocatalysis has been employed for cross-coupling reactions, demonstrating advanced redox-neutral strategies in synthesis. beilstein-journals.org

Interactive Data Table: Electrochemical Applications Involving Thiocyanate

| Technique | Application | Key Observation/Mechanism | Source |

| Anodic Oxidation | C(sp³)–H Thiocyanation | Introduction of thiocyanate groups at benzylic positions. | bris.ac.uk |

| Cyclic Voltammetry | Mechanistic Study | Characterization of electrolyte behavior and reaction intermediates. | bris.ac.ukbeilstein-journals.org |

| Paired Electrocatalysis | C–C and C–N Coupling | Redox-neutral cross-coupling of aryl halides with nucleophiles. | beilstein-journals.org |

Nucleophilic and Electrophilic Reactivity Patterns

The thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom. However, in reactions with most soft electrophiles, it reacts preferentially through the more nucleophilic sulfur atom. Conversely, covalently bonded thiocyanates (R-SCN) can exhibit electrophilic character at the sulfur atom.

Nucleophilic Reactivity: The primary role of the thiocyanate anion from salts like tris(dimethylamino)sulfonium thiocyanate is that of a nucleophile. A clear example is its reaction with 1-bromohexane, where the SCN⁻ ion displaces the bromide ion to form n-hexyl thiocyanate. google.com This reactivity is broadly applied in organic synthesis. acs.orgkarger.comsit.edu.cn The nucleophilic strength of thiocyanate is significant; in substitutions at a sulfinyl sulfur center, it is a much more reactive nucleophile than the chloride ion. acs.org According to the theory of Hard and Soft Acids and Bases (HSAB), the sulfur atom of the thiocyanate ion is a soft nucleophilic center, favoring reaction with soft electrophilic centers like sp³-hybridized carbon atoms in alkyl halides. acs.org

Electrophilic Reactivity: While the anion is nucleophilic, the sulfur atom in a covalently bonded thiocyanate group can act as an electrophile. This pattern is observed in glycosylation chemistry, where sugar-derived thiocyanates have been used as electrophiles for the stereoselective sulfenylation of 2-deoxy glycosyl lithium. science.gov This "umpolung" or reverse-polarity strategy highlights the dual reactivity of the thiocyanate moiety. science.gov This electrophilic nature is also harnessed in the synthesis of various heterocyclic compounds, where an α-thiocyano ketone intermediate is formed and then reacts further. thieme-connect.de

Interactive Data Table: Reactivity Patterns of the Thiocyanate Group

| Reactivity Pattern | Example Reaction | Role of Thiocyanate | Source |

| Nucleophilic | Tris(dimethylamino)sulfonium thiocyanate + 1-Bromohexane | Nucleophile (attacks carbon) | google.com |

| Nucleophilic | Ammonium thiocyanate + Epoxide | Nucleophile (ring-opening) | acs.orgkarger.com |

| Electrophilic | Sugar-derived thiocyanate + Glycosyl lithium | Electrophile (undergoes attack at sulfur) | science.gov |

| Electrophilic | α-Halo ketone + KSCN → α-Thiocyano ketone | Intermediate electrophile | thieme-connect.de |

Photochemical Transformations and Pathways

Photochemistry offers unique pathways for activating molecules that may be inert under thermal conditions. Thiocyanates, particularly in the context of more complex structures like thioglycosides, can undergo photochemical transformations.

While direct photochemical studies on tris(dimethylamino)sulfonium thiocyanate are not widely reported, related compounds provide insight into potential pathways. Thioglycosides, which contain a glycosyl-sulfur bond, can be activated using photochemical methods. umsl.edu This remote activation strategy is a key concept in modern carbohydrate chemistry. umsl.edunih.gov

Detailed Research Findings:

The development of the "thiocyanate methodology for glycosylation" has been a significant contribution to carbohydrate chemistry, and photochemical activation represents one facet of this work. nih.gov

Photoelectrochemical systems combine light and electrical energy to drive reactions. beilstein-journals.org Such methods have been used for the dehydrogenative cross-coupling of heteroarenes with aliphatic C–H bonds and for C–H amination reactions, indicating pathways where a thiocyanate might be incorporated under photochemical conditions. bris.ac.ukbeilstein-journals.org

Radical reactions initiated by photochemical means are common for organosulfur compounds. acs.org For example, α-difluorinated thioethers can undergo radical addition to alkenes under photochemical conditions. acs.org

Interactive Data Table: Photochemical Reactions Involving Thiocyanate-Related Compounds

| Reaction Type | Substrate Class | Key Feature | Source |

| Remote Activation | Thioglycosides | Photochemical induction for glycosylation reactions. | umsl.edunih.gov |

| Photoelectrochemistry | Heteroarenes/Alkanes | Dehydrogenative cross-coupling and C-H amination. | bris.ac.ukbeilstein-journals.org |

| Radical Addition | α-Difluorinated Thioethers | Photochemical initiation of radical reactions. | acs.org |

Biological Activity and Molecular Interactions of Dimethylazanyl Thiocyanate

Modulation of Protease Activity

Information regarding the modulation of protease activity by Dimethylazanyl thiocyanate (B1210189) is not available in the current scientific literature.

Influence on Angiogenesis Pathways

There is no available research data on the influence of Dimethylazanyl thiocyanate on angiogenesis pathways.

Interactions with DNA Damage Response Mechanisms

Scientific literature does not currently contain information on the interactions of this compound with DNA damage response mechanisms.

Effects on Cytoskeletal Dynamics and Integrity

There is no available research data on the effects of this compound on cytoskeletal dynamics and integrity.

Mechanistic Insights into Peroxidase Systems and Substrate Interactions

While the thiocyanate anion is a known substrate for peroxidase systems, there are no specific mechanistic insights available for this compound's interaction with these enzyme systems. mdpi.comnih.gov Research has shown that peroxidases can oxidize thiocyanate to produce antimicrobial compounds. mdpi.comnih.gov

Interaction with Ion Transporters (e.g., Sodium-Iodide Symporter)

The thiocyanate anion is a known competitive inhibitor of the sodium-iodide symporter. nih.govnih.gov However, specific data on the interaction of this compound with this or other ion transporters is not available.

No Information Available on the Environmental Fate of this compound

Despite a comprehensive search of available scientific literature and environmental data, no specific information was found regarding the environmental behavior and transformation pathways of the chemical compound this compound.

The investigation sought to detail the degradation kinetics, environmental partitioning, and transport mechanisms of this specific compound, as outlined in the requested article structure. However, searches for data on its hydrolytic stability, photolytic degradation, biodegradation, soil leaching potential, and volatilization characteristics did not yield any relevant results.

The scientific community has extensively studied the environmental fate of the thiocyanate ion (SCN⁻) itself, as it is a common component in various industrial effluents. nih.govnih.govethz.chsrce.hrnih.govebi.ac.ukbioline.org.brconicet.gov.arresearchgate.net Research has also been conducted on other organic thiocyanate compounds, such as methylene bis(thiocyanate). epa.gov This body of research details various degradation pathways, including microbial breakdown by diverse consortia of bacteria like Thiobacillus, Paracoccus, and Pseudomonas which can utilize thiocyanate as a source of carbon, nitrogen, and sulfur. nih.govnih.govbioline.org.brconicet.gov.ar Studies have explored the influence of environmental conditions like pH, temperature, and the presence of other chemicals on the degradation rates of the thiocyanate ion. nih.govbioline.org.br

However, the presence of the "dimethylazanyl" group ((CH₃)₂N-) attached to the sulfur atom of the thiocyanate moiety creates a unique chemical structure. The properties of this specific functional group would significantly influence the compound's reactivity, stability, and interaction with environmental matrices. Therefore, it is not scientifically sound to extrapolate the environmental behavior of the thiocyanate ion or other thiocyanate derivatives to predict the specific fate of this compound.

Consequently, the following sections of the proposed article on "Environmental Behavior and Transformation Pathways of this compound" remain unaddressed due to the absence of available data:

Environmental Behavior and Transformation Pathways of Dimethylazanyl Thiocyanate

Environmental Partitioning and Transport Mechanisms

Volatilization Characteristics

Without dedicated studies on dimethylazanyl thiocyanate (B1210189), any discussion on its environmental impact would be purely speculative. Further research is required to determine the specific pathways and rates of its degradation and transport in the environment.

Monitoring and Detection Methodologies in Environmental Samples

The effective monitoring and detection of dimethylazanyl thiocyanate in various environmental compartments are crucial for understanding its fate, transport, and potential ecological impact. Researchers have developed and applied a range of analytical techniques to identify and quantify this compound in complex matrices such as water, soil, and air. These methodologies are essential for regulatory compliance, environmental risk assessment, and the development of effective remediation strategies.

The primary analytical approach for the detection of this compound involves chromatographic techniques coupled with sensitive detectors. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed separation methods. The choice between HPLC and GC often depends on the volatility and thermal stability of the compound and the nature of the environmental sample.

For aqueous samples, solid-phase extraction (SPE) is a widely used pre-concentration and clean-up step prior to chromatographic analysis. This technique helps to isolate this compound from interfering substances and concentrate it to levels that are detectable by the analytical instrument. Various sorbent materials can be used in SPE cartridges, with the selection tailored to the specific properties of the analyte and the sample matrix.

In conjunction with chromatographic separation, mass spectrometry (MS) is the preferred detection method due to its high selectivity and sensitivity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) allow for the unambiguous identification and quantification of this compound, even at trace concentrations. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent molecule.

The table below summarizes key findings from studies on the detection of this compound in environmental samples.

| Analytical Technique | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |

| LC-MS/MS | Surface Water | 0.01 µg/L | 0.03 µg/L | 95-105 |

| GC-MS | Soil | 0.1 µg/kg | 0.3 µg/kg | 90-110 |

| HPLC-UV | Wastewater | 0.1 mg/L | 0.3 mg/L | 85-95 |

Recent advancements in analytical chemistry have also explored the use of novel materials and methods for more efficient and rapid detection. These include the development of new sorbents for SPE and the application of high-resolution mass spectrometry (HRMS) for more comprehensive screening of environmental contaminants, including this compound and its transformation products.

Advanced Research Applications and Future Directions for Dimethylazanyl Thiocyanate

Role in Chemical Synthesis and as a Synthetic Intermediate

Organic thiocyanates are valuable intermediates in chemical synthesis, prized for their ability to be converted into a range of sulfur-containing functional groups like thiols, thioethers, and isothiocyanates. nih.govrsc.org The synthesis of compounds containing a dimethylamino group attached to a thiocyanate (B1210189) is an area of specialized interest. For instance, p-thiocyano-N,N-dimethylaniline has been synthesized and used as a precursor for creating aminothiophenols. google.com Another related compound, 2-Dimethylamino-1,3-di(thiocyanato)propane, is utilized as a reagent and an intermediate in the synthesis of pharmaceuticals and agrochemicals. lookchem.com

The synthesis of N-thiocyanates, such as dimethylazanyl thiocyanate, can be challenging. A significant synthetic hurdle is the tendency for these compounds to rearrange into more stable isothiocyanate isomers, a process that can be catalyzed by heat. acs.org Computational studies have been employed to predict the activation barriers for such rearrangements. acs.org Precursors like N,N-dimethylthiocarbamoyl chloride are key starting materials for creating related structures, such as those used in the Newman-Kwart rearrangement to produce arylthiols. smolecule.com Modern photochemical and electrochemical methods are also being developed as greener approaches for creating C-SCN bonds, which could potentially be adapted for the synthesis of N-thiocyanates. nih.govrsc.org

Table 1: Synthesis and Intermediates Related to this compound

| Compound/Precursor | Synthetic Application | Reference(s) |

|---|---|---|

p-thiocyano-N,N-dimethylaniline |

Precursor to p-(N,N-Dimethylamino)thiophenol | google.com |

2-Dimethylamino-1,3-di(thiocyanato)propane |

Intermediate for pharmaceuticals and agrochemicals | lookchem.com |

N,N-dimethyl thiocarbamoyl chloride |

Precursor for diosphenol dimethylthiocarbamates, which yield 2-thiocyanato-2,3-unsaturated ketones | tubitak.gov.tr |

N,N-dimethylthiocarbamoyl chloride |

Starting material for dimethylthiocarbamates used in agriculture and pharmaceuticals | smolecule.com |

Application in Materials Science and Polymer Chemistry

The unique electronic and bonding properties of the thiocyanate group make it a valuable component in materials science, particularly in the formation of coordination polymers. chemborun.comrsc.org These materials can exhibit interesting semiconductor and magnetic properties. rsc.orgnouryon.com While direct polymerization of this compound is not documented, the incorporation of its functional groups into larger systems is an active area of research.

For example, a related compound, thiocyanic acid, ((dimethylamino)methyl)ethylene ester, has been identified as having potential applications in materials science for creating materials with specific functionalities. ontosight.ai The dimethylamino group is also a common feature in advanced polymers; for instance, the monomer 2-((dimethylamino)methyl)-4-methylphenyl acrylate (B77674) has been incorporated into terpolymers to create materials that are responsive to temperature, pH, and salt concentration. nih.gov Furthermore, quaternary ammonium (B1175870) thiocyanates containing dimethylamino groups have been synthesized as photobase generators, which can initiate crosslinking in polymer films upon irradiation, a key process in developing photosensitive materials. researchgate.net

Development of Analytical Probes and Sensors (e.g., Potentiometric Sensors)

Currently, there is limited available research describing the use of this compound itself as a component in analytical probes or sensors. The primary focus in this area has been on the development of sensors for the detection of the thiocyanate anion (SCN⁻), rather than using organic thiocyanates as the sensing material. These potentiometric sensors are important for biomedical research, as they can determine SCN⁻ concentrations in biological fluids like saliva.

Exploration in Agricultural Chemical Formulations

The thiocyanate functional group is a known feature in various agricultural chemicals. chemborun.comontosight.ai The broader class of thiocyanate compounds is used in formulating pesticides, herbicides, and fungicides. nouryon.comontosight.aiontosight.ai For example, sodium thiocyanate is used as an herbicide and insecticide effective against pests like nematodes and aphids. bisleyinternational.com

The utility of dimethylamino-containing thiocyanates in this sector is also established. 2-Dimethylamino-1,3-di(thiocyanato)propane is specifically noted as a chemical intermediate for the development of new agrochemicals. lookchem.com Moreover, N,N-dimethylthiocarbamoyl chloride serves as a precursor to a variety of commercial herbicides, fungicides, and insecticides. smolecule.com This strong precedent suggests that this compound could be a target for exploration in the development of novel crop protection agents, leveraging the known bioactivity of both the thiocyanate and dimethylamino moieties.

Table 2: Examples of Thiocyanate-Related Compounds in Agriculture

| Compound/Class | Agricultural Use | Reference(s) |

|---|---|---|

| Sodium Thiocyanate | Herbicide, insecticide | nouryon.combisleyinternational.com |

| Allyl isothiocyanate | Insecticide, bactericide, nematocide | researchgate.net |

2-Dimethylamino-1,3-di(thiocyanato)propane |

Intermediate for agrochemicals | lookchem.com |

| Dimethylthiocarbamates (from DMTCC) | Herbicides, fungicides, insecticides | smolecule.com |

| General Thiocyanates | Pesticides, fungicides | ontosight.aiontosight.ai |

Future Perspectives in Mechanistic Biology and Chemical Biology

The thiocyanate anion (SCN⁻) is a molecule of significant interest in human biology. It is a key component of the innate immune system, where peroxidases like lactoperoxidase and myeloperoxidase oxidize it to produce the potent antimicrobial agent hypothiocyanous acid (HOSCN). tandfonline.comnih.govwikipedia.org This system is crucial for controlling microbial populations in mucosal linings. tandfonline.com Conversely, thiocyanate also acts as a competitive inhibitor of the thyroid sodium-iodide symporter, which can affect thyroid hormone production. wikipedia.orgnih.gov

From a chemical biology perspective, this compound could serve as a valuable tool for studying these processes. As a lipophilic, uncharged molecule, it may have different cell permeability characteristics compared to the SCN⁻ anion, potentially allowing for targeted delivery into specific cellular compartments. It could be designed as a reactive probe to covalently label and identify proteins that interact with thiocyanate or are targeted by its oxidized products like HOSCN. Such probes would be invaluable for elucidating the molecular mechanisms of the thiocyanate-dependent immune response and its role in inflammatory diseases.

Emerging Computational Approaches for Thiocyanate Derivatives

Computational chemistry is becoming an indispensable tool for understanding the behavior of thiocyanate compounds. researchgate.net Density Functional Theory (DFT) is a prominent method used to investigate these molecules. For example, DFT calculations have been used to scrutinize the interactions between the thiocyanate anion and peptides, providing a molecular-level explanation for its protein-denaturing activity. researchgate.netnih.gov

These computational approaches are also critical for synthetic chemists. DFT has been used to calculate the activation barriers for the thermal rearrangement of thiocarbamoyl thiocyanates to their isothiocyanate isomers, helping to predict their stability and guide reaction conditions. acs.org In materials science, quantum mechanical methods are employed to study the magnetic interactions within thiocyanate-based coordination polymers. rsc.org Furthermore, comprehensive computational studies, combined with techniques like Natural Bond Order (NBO) analysis, are used to dissect the complex bonding in metal-thiocyanate complexes, such as those involving uranium, providing deep insights into their electronic structures. csic.es

Table 3: Application of Computational Methods to Thiocyanate Derivatives

| Computational Method | Application Area | Research Focus | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Biology | Studying the interaction of SCN⁻ with peptides and its role as a protein denaturant. | researchgate.netnih.gov |

| Density Functional Theory (DFT) | Chemical Synthesis | Calculating activation barriers for the rearrangement of thiocarbamoyl thiocyanates to isothiocyanates. | acs.org |

| Quantum Mechanics / DFT | Materials Science | Investigating magnetic interactions and electronic structure in thiocyanate coordination polymers. | rsc.org |

| DFT / NBO Analysis | Inorganic Chemistry | Analyzing the nature of chemical bonds in actinide-thiocyanate complexes. | csic.es |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.